magnesium;trimethyl(pent-2-enyl)silane;bromide
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Overview
Description
Magnesium;trimethyl(pent-2-enyl)silane;bromide is an organosilicon compound with the molecular formula C8H17BrMgSi. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of organometallic chemistry due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;trimethyl(pent-2-enyl)silane;bromide can be synthesized through the reaction of trimethyl(pent-2-enyl)silane with magnesium in the presence of a brominating agent. The reaction typically takes place in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the reactivity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Scientific Research Applications
Magnesium;trimethyl(pent-2-enyl)silane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;trimethyl(prop-2-enyl)silane;bromide
- Magnesium;methanidyl(trimethyl)silane;bromide
Uniqueness
Magnesium;trimethyl(pent-2-enyl)silane;bromide is unique due to its specific reactivity profile and the stability of the pent-2-enyl group. This makes it particularly useful in reactions where controlled addition to carbonyl compounds is required .
Properties
CAS No. |
662112-23-4 |
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Molecular Formula |
C8H17BrMgSi |
Molecular Weight |
245.51 g/mol |
IUPAC Name |
magnesium;trimethyl(pent-2-enyl)silane;bromide |
InChI |
InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
FQUIMKJAOCFDCV-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
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